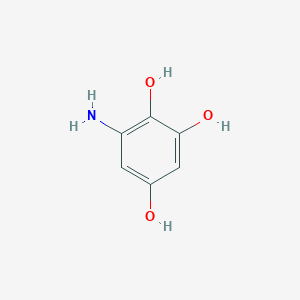

6-Amino-benzene-1,2,4-triol

CAS No.: 1020719-19-0

Cat. No.: VC13934259

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020719-19-0 |

|---|---|

| Molecular Formula | C6H7NO3 |

| Molecular Weight | 141.12 g/mol |

| IUPAC Name | 6-aminobenzene-1,2,4-triol |

| Standard InChI | InChI=1S/C6H7NO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H,7H2 |

| Standard InChI Key | NJEFJNNVVQVGMX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1N)O)O)O |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure is defined by a benzene core with hydroxyl groups at positions 1, 2, and 4, and an amino group at position 6. This arrangement creates a highly polar molecule with multiple hydrogen-bonding sites, influencing its solubility and reactivity. The SMILES notation C1=C(C=C(C(=C1N)O)O)O and InChIKey NJEFJNNVVQVGMX-UHFFFAOYSA-N confirm its tautomeric stability and electronic configuration.

Spectroscopic Data

-

NMR: While specific NMR data for 6-amino-benzene-1,2,4-triol are scarce, related compounds like 1,2,4-benzenetriol (CAS 533-73-3) exhibit characteristic aromatic proton signals between δ 6.3–6.6 ppm in DMSO-d₆ .

-

IR: Expected O-H (3200–3500 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches, alongside aromatic C=C (1450–1600 cm⁻¹) vibrations .

-

Mass Spectrometry: The molecular ion peak at m/z 141.12 corresponds to [M]⁺, with fragmentation patterns dominated by loss of hydroxyl and amino groups .

Synthesis and Production

Synthetic Routes

6-Amino-benzene-1,2,4-triol is synthesized via multi-step protocols, often starting from nitrated benzene derivatives:

Nitration-Reduction-Hydrolysis Sequence

-

Nitration: Benzene or substituted benzene derivatives undergo nitration to introduce nitro groups.

-

Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro groups to amines.

-

Hydrolysis: Acidic or basic conditions cleave protective groups, yielding the final product .

Hydrolysis of 1,2,4-Triacetoxybenzene Derivatives

A demonstrated method involves hydrolyzing 1,2,4-triacetoxybenzene in methanol-water-HCl under reflux (98% yield) . For 6-amino derivatives, precursor functionalization with amino groups is required before hydrolysis.

Table 1: Key Synthesis Conditions

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 1,2,4-Triacetoxybenzene | |

| Reagents | Methanol, H₂O, HCl | |

| Temperature | Reflux (7 hours) | |

| Yield | 98% |

Physical and Chemical Properties

Stability and Reactivity

-

Air Sensitivity: Rapid oxidation in air, necessitating inert storage .

-

Photolability: Degrades under UV light, requiring amber glassware .

-

Reactivity: Participates in electrophilic substitution (e.g., deuteration at positions 3 and 5 in D₂O) .

| Hazard | Precaution | Source |

|---|---|---|

| Toxicity | Use PPE (gloves, goggles) | |

| Environmental Impact | Avoid aqueous release | |

| Storage | -20°C, inert atmosphere |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume